1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

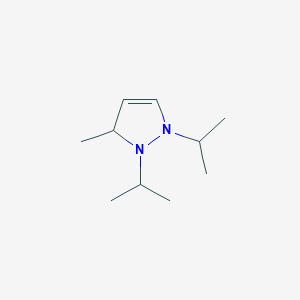

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound featuring a partially saturated pyrazole ring substituted with two isopropyl groups at positions 1 and 2 and a methyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 2,3-allenyl hydrazines with aryl iodides in the presence of a palladium catalyst can yield 2,3-dihydro-1H-pyrazoles . Another method involves the use of iodine as a catalyst to facilitate the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and heterogeneous catalysts, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazolone derivatives.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Pyrazolone derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Biological Activities

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole exhibits a range of biological activities that make it a subject of interest in pharmacological research. Some of the notable activities include:

- Antimicrobial Activity : Pyrazoles have been reported to possess significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Pyrazole derivatives are often evaluated for their anti-inflammatory effects. Compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

- Anticancer Potential : Research indicates that pyrazole compounds can inhibit cancer cell proliferation. For example, certain synthesized pyrazoles have shown cytotoxic effects against various cancer cell lines .

Medicinal Applications

The medicinal applications of this compound are extensive:

Agricultural Uses

In agriculture, pyrazole compounds are being explored for their potential as pesticides and herbicides due to their ability to inhibit certain enzymatic pathways in pests:

- Pesticidal Activity : Pyrazoles can act as effective agents against agricultural pests by disrupting their metabolic processes .

Material Science Applications

The unique properties of this compound also extend into material science:

- Polymer Chemistry : Pyrazoles can be utilized as building blocks in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods including:

Mechanism of Action

The mechanism of action of 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways involved can vary based on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and properties of 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole with related compounds:

Key Observations :

- Steric Effects : The diisopropyl groups in the target compound introduce significant steric bulk, likely reducing its interaction with flat enzymatic active sites compared to IMPY’s planar fused-ring system .

- Hydrogen Bonding : Unlike the acetamide-containing analog in , the target compound lacks polar groups (e.g., amides or ketones), which may limit its ability to form stabilizing intramolecular interactions .

Biological Activity

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring with two isopropyl groups and a methyl group at specific positions, contributing to its unique properties.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. In particular:

- Synthesis and Testing : A series of pyrazole derivatives were synthesized and tested against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents significantly enhanced their antibacterial activity .

- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models:

- In Vivo Studies : In a carrageenan-induced edema model in mice, compounds similar to this compound exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .

3. Anticancer Activity

Research indicates that pyrazole derivatives may possess anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that certain pyrazole compounds inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study by Burguete et al. synthesized a novel series of pyrazoles and evaluated their antimicrobial activity against E. coli and Pseudomonas aeruginosa. The results indicated that certain derivatives showed promising activity with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 16 |

Case Study 2: Anti-inflammatory Properties

In a study assessing the anti-inflammatory effects of pyrazole derivatives on carrageenan-induced edema in rats, a specific derivative exhibited a reduction in paw edema comparable to indomethacin at a dosage of 10 mg/kg .

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Indomethacin (10 mg/kg) | 75 |

| Pyrazole Derivative (10 mg/kg) | 70 |

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-methyl-1,2-di(propan-2-yl)-3H-pyrazole |

InChI |

InChI=1S/C10H20N2/c1-8(2)11-7-6-10(5)12(11)9(3)4/h6-10H,1-5H3 |

InChI Key |

KEEKTPJNNHZLDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CN(N1C(C)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.